molecular formula C9H15N3 B13432022 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine

2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine

Cat. No.: B13432022
M. Wt: 165.24 g/mol
InChI Key: OHWCQPZMLPYMCC-UHFFFAOYSA-N
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Description

2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is an organic compound belonging to the class of aminopyrimidines This compound features a pyrimidine ring substituted with a methyl group at the 6-position and an amine group at the 4-position, along with a propan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine derivative under acidic conditions.

    Substitution Reactions:

    Amination: The amine group at the 4-position can be introduced via nucleophilic substitution using an appropriate amine source, such as ammonia or an amine derivative.

    Side Chain Addition: The propan-1-amine side chain can be attached through a reductive amination reaction involving a suitable aldehyde and an amine source.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amine derivatives in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aminopyrimidines.

Scientific Research Applications

2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the propan-1-amine side chain

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine

InChI

InChI=1S/C9H15N3/c1-7-4-8(12-6-11-7)9(2,3)5-10/h4,6H,5,10H2,1-3H3

InChI Key

OHWCQPZMLPYMCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)C(C)(C)CN

Origin of Product

United States

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